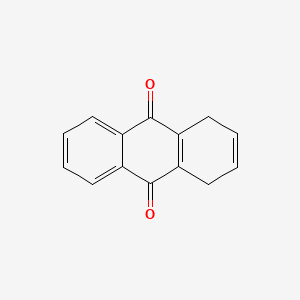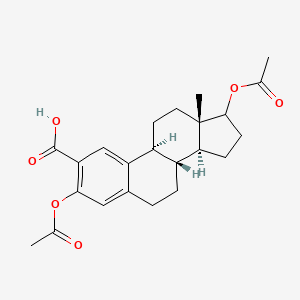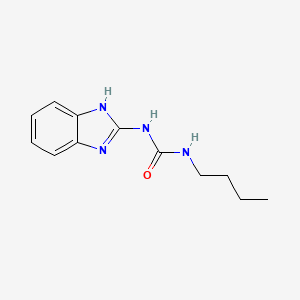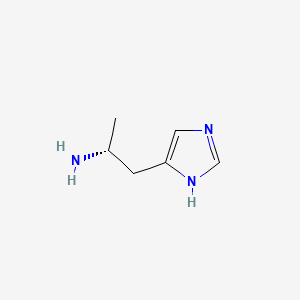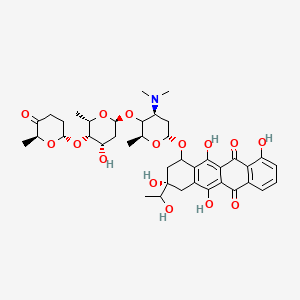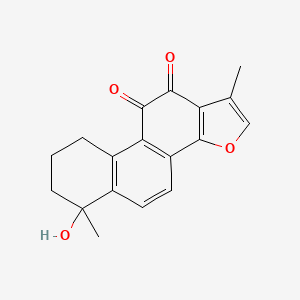
Tanshinol B
Vue d'ensemble
Description
. This compound is a flavonoid with an aromatic glycoside structure and appears as a white crystalline powder. It is soluble in ethanol and dimethylformamide and is relatively stable under neutral and mildly alkaline conditions but may decompose in strongly acidic environments . Tanshinol B exhibits various biological activities, including anti-inflammatory, antioxidant, and antifibrinolytic properties .
Mécanisme D'action
Target of Action
Tanshinol B, also known as Przewaquinone C, is a bioactive compound isolated from the roots of Salvia miltiorrhiza . It has been found to interact with several key proteins such as AKT1, IL-6, and EGFR . These proteins play crucial roles in various biological processes, including immune regulation, cancer progression, and lipid metabolism .
Mode of Action
This compound exerts its effects through multiple mechanisms. It has been reported to induce apoptosis in Colo 205 cells through both mitochondrial-mediated intrinsic cell-death pathways and p21-mediated G0/G1 cell cycle arrest . Furthermore, it has been found to regulate key proteins such as AKT1, IL-6, and EGFR , which are involved in various biological processes.
Biochemical Pathways
The biochemical pathways affected by this compound are diverse. It has been found to be involved in pathways such as immune regulation, cancer and lipid metabolism, lipid and atherosclerosis, chemical carcinogenesis-receptor activation pathways, and IL-17 signaling pathway . These pathways are crucial for various physiological processes and disease states.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rat plasma after oral administration . The population pharmacokinetic models of this compound were best described by a one-compartment model with linear elimination and first-order absorption . These properties impact the bioavailability of this compound, influencing its therapeutic effects.
Result of Action
This compound has been found to have various molecular and cellular effects. It has been shown to downregulate the contents of interleukin 6, tumor necrosis factor alpha, and prostaglandin E2 in both saliva and blood, decrease the infiltration of inflammatory cells, and restore the destruction of alveolar bone . These effects highlight the therapeutic value of this compound in conditions such as periodontitis .
Méthodes De Préparation
Tanshinol B can be prepared through both natural extraction and synthetic routes. The natural extraction involves grinding, soaking, and extracting the raw Danshen material, followed by solvent extraction and crystallization to obtain this compound .
In terms of synthetic routes, a concise and efficient approach has been established for the total synthesis of this compound. This method involves an ultrasound-promoted cycloaddition as a key step, achieving a 50% overall yield over three steps . This synthetic route is more step-economic compared to previously reported strategies, significantly improving synthetic efficiency .
Analyse Des Réactions Chimiques
Tanshinol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Tanshinol B has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar flavonoids.
Comparaison Avec Des Composés Similaires
. Similar compounds include:
Tanshinone I: Known for its cytotoxic activity and ability to induce apoptosis.
Tanshinone IIA: Exhibits strong anti-inflammatory and antioxidant properties.
Cryptotanshinone: Noted for its antibacterial and antineoplastic activities.
Compared to these similar compounds, Tanshinol B is unique due to its specific glycoside structure and its stability under neutral and mildly alkaline conditions . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKHBLVECIWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914288 | |
| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96839-29-1 | |
| Record name | Przewaquinone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


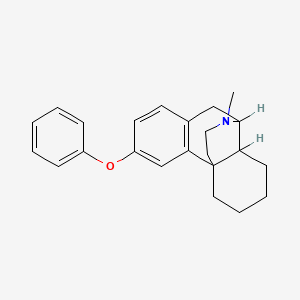
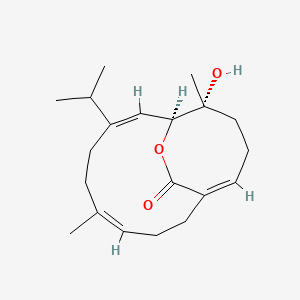
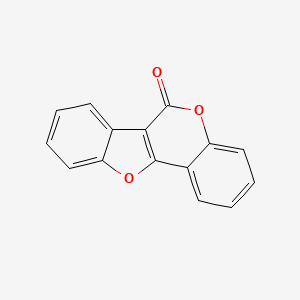
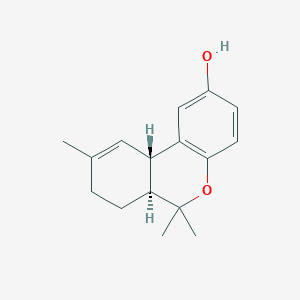
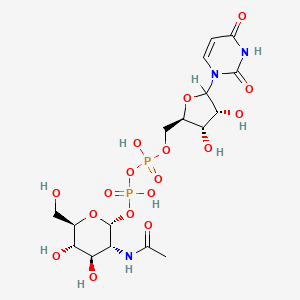
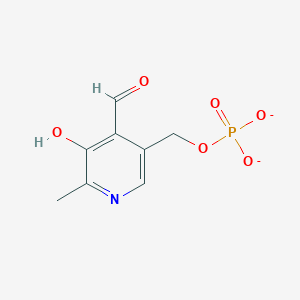
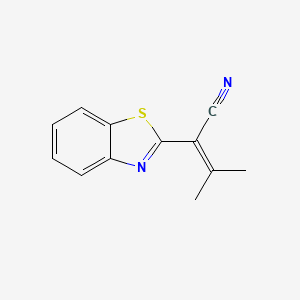
![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B1194425.png)
